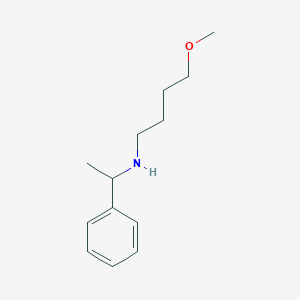

(4-Methoxybutyl)(1-phenylethyl)amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H21NO |

|---|---|

Molecular Weight |

207.31 g/mol |

IUPAC Name |

4-methoxy-N-(1-phenylethyl)butan-1-amine |

InChI |

InChI=1S/C13H21NO/c1-12(13-8-4-3-5-9-13)14-10-6-7-11-15-2/h3-5,8-9,12,14H,6-7,10-11H2,1-2H3 |

InChI Key |

ZSAVYJCNVSEJMK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)NCCCCOC |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methoxybutyl 1 Phenylethyl Amine

Retrosynthetic Analysis of (4-Methoxybutyl)(1-phenylethyl)amine

A retrosynthetic analysis of this compound reveals several key bond disconnections that suggest plausible synthetic routes. The most logical disconnections are at the C-N bonds, leading to simpler, commercially available, or readily synthesizable precursors.

Primary Disconnection: The most apparent disconnection is the bond between the nitrogen atom and the 4-methoxybutyl group, or the nitrogen atom and the 1-phenylethyl group.

Route A: Disconnecting the N-(4-methoxybutyl) bond. This disconnection leads to two primary synthons: a 1-phenylethylamine (B125046) cation and a 4-methoxybutyl anion. The corresponding synthetic equivalents are 1-phenylethylamine and a 4-methoxybutyl halide (or another electrophile with a suitable leaving group). This approach suggests an N-alkylation strategy.

Route B: Disconnecting the N-(1-phenylethyl) bond. This leads to a 1-phenylethyl cation and a 4-methoxybutylamine anion. The synthetic equivalents would be a 1-phenylethyl halide and 4-methoxybutylamine.

Route C: Disconnecting both C-N bonds simultaneously. This approach considers the formation of the C-N bond via an imine intermediate. This leads back to 1-phenylethylamine and 4-methoxybutanal, suggesting a reductive amination pathway. This is often a preferred route for the synthesis of secondary amines due to its efficiency.

For enantioselective synthesis, the focus shifts to controlling the formation of the chiral center. If starting with a racemic or achiral precursor, an asymmetric synthesis is required. The key retrosynthetic step in this case involves the disconnection of the chiral secondary amine to a prochiral imine, which can then be reduced enantioselectively. This points towards asymmetric hydrogenation of an imine .

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the target molecule from readily available starting materials without the primary intention of controlling stereochemistry, often resulting in a racemic mixture if a chiral center is formed.

Reductive Amination Strategies

Reductive amination is a highly effective and widely used method for the synthesis of secondary amines. nih.gov This process involves the reaction of a primary amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of this compound, this would involve the reaction of 1-phenylethylamine with 4-methoxybutanal. The reaction proceeds via the formation of an N-(1-phenylethyl)methanimine intermediate, which is subsequently reduced.

Reaction Scheme:

1-Phenylethylamine + 4-Methoxybutanal → [Imine Intermediate] → this compound

A variety of reducing agents can be employed for this transformation, each with its own advantages in terms of reactivity, selectivity, and mildness of reaction conditions.

| Reducing Agent | Typical Reaction Conditions | Notes |

| Sodium borohydride (B1222165) (NaBH₄) | Methanol or ethanol, room temperature | A common and cost-effective reducing agent. |

| Sodium cyanoborohydride (NaBH₃CN) | Methanol or acetonitrile, slightly acidic pH | Selective for the reduction of imines in the presence of carbonyl groups. |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Dichloromethane or dichloroethane, room temperature | A mild and effective reagent, often used for sensitive substrates. |

| Catalytic Hydrogenation (H₂/Pd/C) | Ethanol or methanol, hydrogen atmosphere | A clean method where the byproduct is water; can also reduce other functional groups. |

The required starting material, 4-methoxybutanal, can be prepared from the oxidation of 4-methoxybutan-1-ol, which in turn can be synthesized from the ring-opening of tetrahydrofuran (B95107) followed by methylation or from the reduction of a derivative of 4-methoxybutanoic acid. Another viable route to a precursor is the hydrogenolysis of tetrahydrofurfuryl alcohol. mdpi.com

Alkylation of Amines, including N-Alkylation of Phenylethylamine Derivatives

The N-alkylation of primary amines with alkyl halides is a fundamental method for the preparation of secondary amines. libretexts.org In this approach, 1-phenylethylamine acts as a nucleophile, attacking an electrophilic 4-methoxybutyl derivative.

Reaction Scheme:

1-Phenylethylamine + 4-Methoxybutyl-X → this compound + HX (where X = Br, I, OTs, etc.)

The electrophile would typically be a 4-methoxybutyl halide (e.g., 4-methoxybutyl bromide) or a sulfonate ester (e.g., 4-methoxybutyl tosylate) to provide a good leaving group. The reaction is typically carried out in the presence of a base to neutralize the acid byproduct (HX) and to prevent the protonation of the starting amine, which would render it non-nucleophilic.

| Base | Solvent | Typical Temperature |

| Potassium carbonate (K₂CO₃) | Acetonitrile or DMF | Room temperature to 80 °C |

| Triethylamine (Et₃N) | Dichloromethane or THF | Room temperature |

| Sodium hydride (NaH) | THF or DMF | 0 °C to room temperature |

A significant challenge in N-alkylation is the potential for overalkylation, where the desired secondary amine product reacts further with the alkylating agent to form a tertiary amine. This can be mitigated by using a large excess of the primary amine.

Cross-Coupling Reactions (e.g., Palladium-Catalyzed C-N Cross-Coupling, Negishi Cross-Coupling for Phenylethylamine Derivatives)

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for the formation of arylamines and vinylamines. acs.orgresearchgate.netuwindsor.ca These reactions typically involve the coupling of an amine with an aryl or vinyl halide or triflate. While highly effective for the formation of C(sp²)-N bonds, their application in forming C(sp³)-N bonds between an alkyl halide and an amine is less common and can be more challenging due to competing side reactions like β-hydride elimination. For the synthesis of this compound, this would theoretically involve the coupling of 1-phenylethylamine with a 4-methoxybutyl halide. However, direct N-alkylation is generally a more straightforward and commonly employed method for this type of transformation.

The Negishi cross-coupling reaction involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is exceptionally versatile for forming C-C bonds. While there are examples of C-N bond formation using related cross-coupling methodologies, the direct Negishi coupling for the formation of a C(sp³)-N bond to synthesize a secondary amine like this compound is not a standard or widely reported application. The primary utility of the Negishi reaction lies in carbon-carbon bond formation. youtube.com

Enantioselective Synthesis Strategies for Chiral this compound

When the synthesis of a specific enantiomer of this compound is desired, enantioselective methods must be employed.

Asymmetric Hydrogenation of Imines

Asymmetric hydrogenation of prochiral imines is one of the most efficient methods for the synthesis of chiral amines. dicp.ac.cn This strategy involves two main steps: the formation of a prochiral imine and its subsequent enantioselective reduction using a chiral catalyst.

Step 1: Imine Formation

The prochiral imine precursor is synthesized by the condensation of a ketone with an amine, or in this context, the condensation of acetophenone (B1666503) with 4-methoxybutylamine.

Reaction Scheme:

Acetophenone + 4-Methoxybutylamine ⇌ N-(1-phenylethylidene)(4-methoxybutyl)amine + H₂O

This reaction is typically carried out with the removal of water to drive the equilibrium towards the imine product.

Step 2: Asymmetric Hydrogenation

The resulting prochiral imine is then hydrogenated using a chiral transition metal catalyst. Iridium and rhodium complexes with chiral phosphine (B1218219) ligands are commonly used for this purpose. The chiral catalyst creates a chiral environment around the imine, leading to the preferential formation of one enantiomer of the amine product.

| Catalyst System (Metal/Ligand) | Hydrogen Source | Typical Pressure | Enantiomeric Excess (ee) |

| [Ir(COD)Cl]₂ / Chiral P,N-ligand | H₂ | 1-50 bar | Often >90% |

| [Rh(COD)₂]BF₄ / Chiral Diphosphine | H₂ | 1-50 bar | Variable, can be high |

| RuCl₂(chiral diphosphine)(chiral diamine) | H₂ | 10-100 bar | Often >95% |

The choice of ligand is crucial for achieving high enantioselectivity, and a wide variety of chiral ligands have been developed for the asymmetric hydrogenation of imines. The specific conditions, including solvent, temperature, and pressure, would need to be optimized for the specific substrate.

Stereochemical Aspects and Control

Origin of Chirality in (4-Methoxybutyl)(1-phenylethyl)amine

The chirality of a molecule, its property of being non-superimposable on its mirror image, originates from the presence of one or more stereocenters. wikipedia.orgyoutube.com In the structure of this compound, the source of chirality is the carbon atom at position 1 of the 1-phenylethyl group.

This specific carbon atom is a stereocenter because it is bonded to four different substituent groups:

A hydrogen atom (-H)

A methyl group (-CH₃)

A phenyl group (-C₆H₅)

The secondary amine group, which is bonded to the 4-methoxybutyl chain [-NH(CH₂CH₂CH₂CH₂OCH₃)]

Due to this arrangement, the molecule can exist as a pair of enantiomers, which are mirror images of each other. wikipedia.orglibretexts.org These enantiomers are designated as (R)-(4-Methoxybutyl)(1-phenylethyl)amine and (S)-(4-Methoxybutyl)(1-phenylethyl)amine, according to the Cahn-Ingold-Prelog priority rules. While enantiomers share the same physical properties in an achiral environment, they can exhibit significantly different interactions with other chiral molecules and with plane-polarized light. wikipedia.org

Diastereoselective and Enantioselective Synthesis Methodologies

The synthesis of a single enantiomer of a chiral amine is a significant goal in organic chemistry, particularly for applications in pharmaceuticals and materials science. nih.govresearchgate.netacs.org Methodologies to achieve this are broadly categorized as diastereoselective and enantioselective.

Enantioselective Synthesis: These methods aim to directly produce one enantiomer in excess over the other from a prochiral starting material. A primary strategy applicable to the synthesis of this compound is the asymmetric reduction of a prochiral imine.

Asymmetric Hydrogenation of Imines: This is one of the most efficient methods for preparing chiral amines. nih.govacs.org The synthesis would involve the initial formation of an imine from 4-methoxybutylamine and acetophenone (B1666503). This prochiral imine is then hydrogenated using a chiral catalyst, typically a transition metal complex (e.g., Rhodium, Iridium, or Ruthenium) with a chiral ligand. The chiral catalyst creates a chiral environment for the reaction, favoring the formation of one enantiomer of the final amine product over the other. acs.org

Diastereoselective Synthesis: This approach involves the use of a chiral auxiliary to create a diastereomeric intermediate, which can then be separated. 1-Phenylethylamine (B125046) (α-PEA) itself is a widely used chiral auxiliary. nih.gov

Reductive Amination with a Chiral Amine: An established method involves reacting a ketone with a chiral amine to form diastereomeric products. For instance, reacting 4-methoxybutyraldehyde with a single enantiomer of 1-phenylethylamine via reductive amination would yield the target compound. However, a more common strategy for similar structures is the reaction of a phenylacetone with a chiral amine like (+)- or (-)-α-methylbenzylamine, followed by reduction to create diastereomeric secondary amines. google.com These diastereomers, having different physical properties, can be separated by conventional methods like crystallization or chromatography. Subsequent removal of the chiral auxiliary (if one were used) would yield the desired enantiopure amine.

The table below summarizes potential synthetic approaches.

| Methodology | Starting Materials | Key Step | Stereochemical Control |

| Enantioselective Synthesis | Acetophenone, 4-methoxybutylamine | Asymmetric hydrogenation of the intermediate imine. acs.orggoogle.com | Chiral metal-ligand catalyst directs the approach of hydrogen to one face of the imine. |

| Diastereoselective Synthesis | Racemic 1-phenylethylamine, 4-methoxybutyraldehyde, Chiral resolving agent | Formation of diastereomeric salts with a chiral acid. | Separation of diastereomers by crystallization, followed by liberation of the enantiopure amine. |

| Chiral Auxiliary Approach | A prochiral ketone/aldehyde, Chiral 1-phenylethylamine | Formation of diastereomeric intermediates. nih.gov | The covalently bonded chiral auxiliary directs subsequent reactions to favor one stereoisomer. |

Stereochemical Purity Determination Methodologies (e.g., Chiral Chromatography)

After a chiral synthesis or resolution, it is crucial to determine the stereochemical purity of the product, typically expressed as enantiomeric excess (% ee). openochem.org Chiral chromatography is the most widely used and reliable technique for this purpose. openochem.orgmdpi.com

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a primary method for separating enantiomers of chiral amines. mdpi.comphenomenex.comyakhak.org

Principle: The CSP is composed of a chiral selector immobilized on a solid support (e.g., silica gel). openochem.org When a racemic or enantiomerically enriched mixture of this compound passes through the column, the two enantiomers interact differently with the chiral selector. These interactions lead to the formation of transient, diastereomeric complexes with different energies and stabilities. acs.org

Separation: The enantiomer that forms the more stable complex with the CSP will be retained longer in the column, resulting in a longer retention time. The enantiomer forming the less stable complex will elute first. openochem.org This difference in retention times allows for the separation and quantification of the two enantiomers.

Detection and Quantification: A detector (e.g., UV-Vis) measures the concentration of each enantiomer as it elutes. The enantiomeric excess can be calculated from the integrated areas of the two peaks in the resulting chromatogram. nih.gov

Common types of CSPs used for amine separation include those based on polysaccharides (e.g., cellulose or amylose derivatives), Pirkle-type phases, and ligand-exchange phases. mdpi.comscas.co.jp For amines like 1-phenylethylamine and its derivatives, polysaccharide-based columns are often effective. doi.org

The table below outlines typical parameters for chiral HPLC analysis.

| Parameter | Description | Purpose |

| Analytical Technique | High-Performance Liquid Chromatography (HPLC) | To separate and quantify the enantiomers. |

| Column | Chiral Stationary Phase (CSP), e.g., DAICEL CHIRALPAK® series. doi.org | Provides a chiral environment for differential interaction with enantiomers. |

| Mobile Phase | Typically a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol). | To carry the sample through the column and optimize the separation. |

| Detector | UV-Vis Detector | To detect the separated enantiomers as they elute from the column. |

| Output | Chromatogram showing two separated peaks for the (R) and (S) enantiomers. | The area under each peak is used to calculate the ratio and enantiomeric excess (% ee). |

Impact of Stereochemistry on Molecular Recognition in Chemical Systems

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces like hydrogen bonding, dipole-dipole interactions, and van der Waals forces. acs.org When chiral molecules are involved, stereochemistry plays a dominant role in this process. nih.govspringernature.comresearchgate.net

The distinct three-dimensional structure of each enantiomer of this compound directly influences how it can bind to another chiral entity, such as a receptor site in a biological system or a chiral selector in a chromatography column. wikipedia.orgresearchgate.net

The Three-Point Interaction Model: A widely accepted principle for chiral recognition is the "three-point interaction model". acs.orgwikipedia.org For effective discrimination between two enantiomers, the chiral selector (or receptor) must interact with the analyte at a minimum of three points. One enantiomer will be able to achieve a stable, three-point fit with the chiral selector, while its mirror image will only be able to interact at two of the three sites, resulting in a less stable complex. acs.orgwikipedia.org

Formation of Diastereomeric Complexes: The interaction between a single enantiomer of a chiral selector and the two enantiomers of this compound results in the formation of two different diastereomeric complexes: [(R)-amine • (S)-selector] and [(S)-amine • (S)-selector]. Diastereomers have different physical and chemical properties, including different energies of formation and stability. acs.org This energy difference is the thermodynamic basis for chiral recognition and separation. nih.gov

Applications: This principle is the foundation for numerous processes. In pharmacology, the different biological effects of enantiomers arise from their varying abilities to bind to chiral receptors or enzymes. researchgate.net In chromatography, this difference in interaction strength is exploited to achieve enantioseparation, as discussed in the previous section. mdpi.com

The specific spatial arrangement of the phenyl, methyl, and hydrogen groups around the stereocenter of this compound means that one enantiomer will present a different "face" for interaction than the other, leading to distinct outcomes in any chiral environment.

Reactivity and Reaction Mechanisms

Nucleophilic Reactivity of the Secondary Amine Functionality

The defining characteristic of (4-Methoxybutyl)(1-phenylethyl)amine is the secondary amine group, which possesses a lone pair of electrons on the nitrogen atom. This lone pair makes the nitrogen atom a nucleophilic center, capable of attacking electron-deficient species (electrophiles). This reactivity is fundamental to many of its chemical transformations.

The secondary amine readily undergoes acylation and formylation when treated with appropriate electrophilic reagents. These reactions involve the nucleophilic attack of the amine's nitrogen on the carbonyl carbon of the electrophile.

Acylation: In the presence of acid chlorides or acid anhydrides, the amine is converted into a corresponding N,N-disubstituted amide. libretexts.org This reaction is typically rapid at room temperature and is often performed in the presence of a non-nucleophilic base, such as pyridine, to neutralize the acidic byproduct (e.g., HCl) generated. libretexts.org The resulting amide is significantly less nucleophilic than the starting amine because the nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group. libretexts.org

Formylation: The introduction of a formyl group (-CHO) onto the nitrogen atom can be achieved using various formylating agents. nih.gov Common methods include reacting the amine with formic acid or other reagents like paraformaldehyde. nih.govresearchgate.net These reactions are crucial for synthesizing N-formyl compounds, which are valuable intermediates in many organic syntheses. nih.gov For instance, zinc-based catalysts have been shown to be effective in the N-formylation of amines using CO2 as a C1 source in the presence of hydrosilanes. rsc.org

| Reaction Type | Electrophile Example | Product Type | General Reaction Scheme |

|---|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | N-acyl-(4-methoxybutyl)(1-phenylethyl)amine (Amide) | R₂NH + R'COCl → R₂NCOR' + HCl |

| Formylation | Formic Acid (HCOOH) | N-formyl-(4-methoxybutyl)(1-phenylethyl)amine (Formamide) | R₂NH + HCOOH → R₂NCHO + H₂O |

| Alkylation | Methyl Iodide (CH₃I) | Tertiary Amine / Quaternary Ammonium (B1175870) Salt | R₂NH + R'X → R₂NHR'⁺X⁻ → R₂NR' + HX |

The secondary amine can be alkylated by reaction with alkyl halides. This reaction proceeds via a nucleophilic substitution mechanism, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. The initial product is a tertiary ammonium salt, which, upon deprotonation by another amine molecule or a different base, yields a tertiary amine. Further alkylation can occur, leading to the formation of a quaternary ammonium salt, especially if an excess of the alkylating agent is used. libretexts.org The formation of these salts converts the amine into a good leaving group, which is utilized in reactions like the Hofmann elimination. libretexts.org

Influence of the Methoxy (B1213986) Group on Reactivity and Electron Density

The methoxy group (-OCH₃) located at the terminus of the butyl chain exerts a significant electronic influence on the reactivity of the amine nitrogen, primarily through inductive effects.

The oxygen atom in the methoxy group is highly electronegative. Consequently, it exerts a strong electron-withdrawing inductive effect (-I effect) through the sigma (σ) bonds of the butyl chain. This effect pulls electron density away from the nitrogen atom. While methoxy groups directly attached to an aromatic system can exert a powerful electron-donating resonance effect (+R effect) stackexchange.com, in this compound, the group is too far removed from the amine's nitrogen and the phenyl ring to participate in any meaningful resonance delocalization with them. Therefore, its electronic influence is dominated by the inductive effect.

The basicity of an amine is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. Alkyl groups are generally electron-donating, which increases the electron density on the nitrogen and makes alkylamines more basic than ammonia (B1221849). libretexts.org However, the presence of the electronegative oxygen atom in the 4-methoxybutyl group introduces an electron-withdrawing inductive effect. This effect reduces the electron density on the nitrogen atom, making the lone pair less available for protonation. As a result, this compound is expected to be less basic than a comparable secondary amine with a simple alkyl chain, such as dibutylamine. This reduced basicity affects its reactivity in acid-base reactions and can influence the rates of reactions where the amine acts as a nucleophile.

| Compound | Key Structural Feature | Electronic Effect | Expected Relative Basicity |

|---|---|---|---|

| Dibutylamine | Two butyl groups | Electron-donating (+I) | Higher |

| This compound | 4-methoxybutyl group | Electron-withdrawing (-I) from ether oxygen | Lower |

| Aniline | Amino group on benzene (B151609) ring | Resonance delocalization of lone pair | Much Lower |

Reactivity of the Phenyl Moiety (e.g., Electrophilic Aromatic Substitution)

The phenyl group within the 1-phenylethyl moiety is susceptible to electrophilic aromatic substitution (EAS) reactions. youtube.com In these reactions, an electrophile attacks the electron-rich benzene ring, replacing one of the hydrogen atoms. youtube.com The substituent already present on the ring—in this case, the –CH(CH₃)NH(CH₂CH₂CH₂CH₂OCH₃) group—directs the position of the incoming electrophile.

This alkylamine substituent is considered an activating group because the nitrogen atom can donate electron density to the ring, stabilizing the carbocation intermediate (the arenium ion) formed during the reaction. This activation directs incoming electrophiles to the ortho and para positions relative to the point of attachment. However, the substituent is also quite large, which can cause significant steric hindrance. This steric bulk may favor substitution at the less hindered para position over the ortho positions. Common EAS reactions include nitration (using a mixture of nitric and sulfuric acids), halogenation (using Br₂ or Cl₂ with a Lewis acid catalyst), and Friedel-Crafts alkylation/acylation.

| Reaction | Reagents | Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-(4-Nitrophenyl)-N-(4-methoxybutyl)ethan-1-amine (para-isomer) |

| Bromination | Br₂, FeBr₃ | 1-(4-Bromophenyl)-N-(4-methoxybutyl)ethan-1-amine (para-isomer) |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(4-Acetylphenyl)-N-(4-methoxybutyl)ethan-1-amine (para-isomer) |

Mechanistic Investigations of Key Transformations

Reaction Pathway Elucidation

There is no available scientific literature detailing the elucidation of reaction pathways for key transformations involving this compound. While general mechanisms for reactions typical of secondary amines, such as nucleophilic substitution and addition, are well understood, specific experimental or computational studies to map the reaction coordinates and identify intermediates and byproducts for reactions with this specific substrate have not been published.

Transition State Analysis

No transition state analyses for reactions involving this compound have been reported in the peer-reviewed literature. Computational chemistry studies, which are often employed to calculate the energies and geometries of transition states, thereby providing insight into reaction kinetics and mechanisms, have not been published for this particular compound. Consequently, there is no data available on the activation energies or the specific structural features of the transition states for its reactions.

Computational Investigations

Molecular Modeling and Conformational Analysis

The structural flexibility of (4-Methoxybutyl)(1-phenylethyl)amine, characterized by several rotatable single bonds, gives rise to a complex potential energy surface with numerous possible conformations. Molecular modeling techniques are employed to identify the low-energy conformers that are most likely to be present under given conditions.

Conformational analysis typically begins with a systematic or stochastic search of the conformational space. Methods such as molecular mechanics force fields (e.g., MMFF94, AMBER) are utilized to rapidly calculate the potential energy of thousands of distinct geometries. The resulting conformers are then clustered and ranked by their relative energies. The lowest energy structures are subsequently subjected to more accurate quantum mechanical calculations to refine their geometries and energies.

For this compound, the key degrees of freedom include the torsion angles around the C-N bond, the C-C bonds of the methoxybutyl chain, and the bond connecting the phenyl group to the ethylamine (B1201723) moiety. The interplay of steric hindrance and potential intramolecular interactions, such as weak hydrogen bonds involving the nitrogen atom and the methoxy (B1213986) oxygen, will dictate the preferred spatial arrangement of the molecule. Understanding the accessible conformations is crucial, as they can significantly influence the compound's reactivity and its interaction with other molecules, such as catalysts.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic properties of this compound. These calculations solve the Schrödinger equation for the molecule, yielding its wavefunction and energy.

The electronic structure of a molecule is fundamental to its chemical behavior. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule's surface. nih.gov For this compound, the MEP would likely show a region of negative potential (electron-rich) around the nitrogen atom and the oxygen atom of the methoxy group, indicating their nucleophilic character. The aromatic ring would also exhibit a region of negative potential due to its π-electron cloud. These maps are invaluable for predicting sites of electrophilic and nucleophilic attack.

Table 1: Calculated Electronic Properties of a Related Compound (Phenylephrine)

This table presents data for a structurally related compound to illustrate the outputs of electronic structure analysis.

| Property | Value (in gaseous phase) | Value (in water solvent) |

|---|---|---|

| HOMO Energy | -6.5 eV | -6.7 eV |

| LUMO Energy | 1.52 eV | 1.6 eV |

| HOMO-LUMO Gap | 8.02 eV | 8.30 eV |

Data derived from computational studies on the phenylephrine (B352888) molecule. nih.gov

Quantum chemical calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental spectra to confirm the molecule's structure. For this compound, theoretical calculations of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be particularly useful.

The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). epstem.net By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data helps in the assignment of signals and can confirm the proposed structure.

Similarly, by calculating the second derivatives of the energy with respect to the nuclear coordinates, the vibrational frequencies and their corresponding intensities can be determined, yielding a theoretical IR spectrum. This allows for the assignment of characteristic vibrational modes, such as N-H stretching, C-H stretching of the aromatic ring and alkyl chain, and C-O stretching of the methoxy group.

Computational modeling is a powerful tool for elucidating reaction mechanisms. For reactions involving this compound, such as its synthesis or its participation in catalytic cycles, quantum chemical calculations can map out the entire reaction pathway. This involves identifying the structures of reactants, transition states, intermediates, and products.

Docking Studies in Catalytic Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. This is particularly relevant for understanding how this compound might interact with the active site of a catalyst. Such studies are crucial in fields like asymmetric catalysis, where the precise binding of a substrate to a chiral catalyst determines the stereochemical outcome of a reaction.

In the context of dynamic kinetic resolution (DKR), a process used to resolve racemic mixtures of chiral amines like 1-phenylethylamine (B125046), docking studies can provide valuable insights. nih.govresearchgate.net For instance, if this compound were a substrate in a DKR process involving a lipase (B570770) and a metal racemization catalyst, docking simulations could be performed for both enantiomers of the amine with the active site of the lipase.

These simulations would reveal the binding modes and calculate a docking score, which is an estimate of the binding affinity. By comparing the binding modes and scores of the two enantiomers, one could predict which enantiomer would react preferentially, thus explaining the enantioselectivity of the enzyme. Furthermore, docking can help in understanding the interactions between the amine and the metal catalyst responsible for racemization. This knowledge can guide the design of more efficient and selective catalytic systems.

Advanced Spectroscopic Characterization Techniques Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. For (4-Methoxybutyl)(1-phenylethyl)amine, both ¹H and ¹³C NMR would provide detailed information about the electronic environment of each nucleus, its connectivity, and the spatial relationships between neighboring nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each unique proton in the molecule. The aromatic protons of the phenyl group would typically appear as a complex multiplet in the downfield region (~7.2-7.4 ppm). The methine proton (CH) adjacent to both the phenyl group and the nitrogen atom is a key diagnostic signal, expected to appear as a quartet around 3.7-4.1 ppm due to coupling with the adjacent methyl protons. The methyl group (CH₃) on the chiral center would resonate as a doublet further upfield. The protons of the 4-methoxybutyl chain would exhibit characteristic multiplets, with the methylene (B1212753) group adjacent to the nitrogen (NCH₂) appearing further downfield than the other methylene groups due to the deshielding effect of the nitrogen atom. The terminal methoxy (B1213986) group (OCH₃) would present as a sharp singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom. The phenyl group carbons would resonate in the ~125-145 ppm range. The chiral methine carbon would be found around 55-65 ppm, while the adjacent methyl carbon would be significantly more shielded, appearing around 20-25 ppm. The carbons of the methoxybutyl chain would show distinct signals, with the carbon attached to the nitrogen and the carbon attached to the oxygen appearing at lower field compared to the central methylene carbons.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Phenyl-H | 7.20 - 7.40 | Multiplet |

| N-CH(Ph) | 3.70 - 4.10 | Quartet |

| CH-CH ₃ | 1.30 - 1.50 | Doublet |

| N-CH ₂- | 2.50 - 2.70 | Triplet |

| -CH₂-CH ₂-CH₂- | 1.40 - 1.60 | Multiplet |

| -CH₂-CH ₂-O- | 1.60 - 1.80 | Multiplet |

| O-CH ₂- | 3.30 - 3.50 | Triplet |

| O-CH ₃ | 3.20 - 3.40 | Singlet |

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be employed to confirm the molecular formula of this compound, which is C₁₃H₂₁NO.

The electron ionization (EI) mass spectrum would display a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. The fragmentation pattern provides valuable structural information. For this compound, a prominent fragmentation pathway would be the benzylic cleavage, resulting in the formation of a stable C₈H₁₀N⁺ fragment (m/z 120) from the loss of the methoxybutyl radical. Another characteristic fragmentation would be the cleavage alpha to the nitrogen on the butyl chain, leading to other diagnostic ions. The presence of the methoxybutyl group would likely yield fragments corresponding to the loss of CH₃O• or C₄H₉O•.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments

| m/z | Proposed Fragment Identity | Significance |

|---|---|---|

| 191 | [C₁₃H₂₁NO]⁺ | Molecular Ion (M⁺) |

| 176 | [M - CH₃]⁺ | Loss of a methyl group |

| 120 | [C₈H₁₀N]⁺ | Benzylic cleavage, loss of C₅H₁₁O• |

| 105 | [C₇H₇]⁺ | Tropylium ion from phenyl group |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would exhibit several characteristic absorption bands. A weak to medium band in the region of 3300-3500 cm⁻¹ would indicate the N-H stretching vibration of the secondary amine. The C-H stretching vibrations of the aromatic ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the butyl and ethyl groups would be observed just below 3000 cm⁻¹. The presence of the aromatic ring is further confirmed by C=C stretching absorptions in the 1450-1600 cm⁻¹ region. A strong absorption band corresponding to the C-O stretching of the ether functional group is expected in the 1070-1150 cm⁻¹ range. docbrown.inforsc.org

Interactive Data Table: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch | Secondary Amine |

| 3010 - 3100 | Aromatic C-H Stretch | Phenyl Group |

| 2850 - 2960 | Aliphatic C-H Stretch | Alkyl Chains |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

Chiroptical Spectroscopies for Stereochemical Analysis (e.g., Optical Rotatory Dispersion (ORD), Circular Dichroism (CD))

Since this compound possesses a chiral center at the benzylic carbon, it exists as a pair of enantiomers. Chiroptical techniques, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are essential for analyzing and characterizing these stereoisomers. These methods measure the differential interaction of chiral molecules with left- and right-circularly polarized light.

CD spectroscopy measures the difference in absorption of left and right circularly polarized light by the chiral molecule. osti.gov For this compound, the electronic transitions associated with the phenyl chromophore, which becomes chirally perturbed by the adjacent stereocenter, would give rise to a characteristic CD spectrum. The sign and magnitude of the Cotton effects in the CD spectrum can often be correlated with the absolute configuration (R or S) of the chiral center by comparison with structurally related compounds or theoretical calculations. acs.org Vibrational Circular Dichroism (VCD), which measures the differential absorption of circularly polarized infrared radiation, could also be used to provide detailed stereochemical information.

X-ray Crystallography of Derivatives for Absolute Configuration Determination

While the parent amine is likely a liquid or low-melting solid, its absolute configuration can be unequivocally determined by single-crystal X-ray crystallography. thieme-connect.de This powerful technique maps the electron density of a crystalline solid, providing a three-dimensional structure of the molecule with atomic-level resolution.

To perform this analysis, a suitable crystalline derivative must be prepared. A common strategy is to form a salt with a chiral resolving agent of known absolute configuration, such as tartaric acid or a camphor derivative. nih.gov The resulting diastereomeric salt is then crystallized. Alternatively, a salt can be formed with an acid containing a heavy atom (e.g., hydrobromic acid), which facilitates the determination of the absolute structure through anomalous dispersion effects. nih.govresearchgate.net The crystallographic analysis of a single crystal of such a derivative reveals the precise spatial arrangement of all atoms, thereby establishing the absolute R or S configuration of the chiral center in the this compound moiety. core.ac.uk

Applications in Advanced Organic Synthesis and Catalysis

Role as Chiral Building Block in Complex Molecule Synthesis

Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule during its synthesis, transferring their chirality to the final product. enamine.netnih.gov The 1-phenylethylamine (B125046) moiety is a well-established and frequently used structural motif for creating such building blocks. nih.gov This is because it is a readily available and inexpensive primary amine that can be obtained in both enantiomeric forms. nih.gov

As a derivative, (4-Methoxybutyl)(1-phenylethyl)amine can be employed as a key intermediate in the synthesis of more complex chiral molecules, including pharmaceuticals and natural products. chemimpex.comsigmaaldrich.com The amine group provides a reactive handle for a variety of chemical transformations, while the inherent chirality of the 1-phenylethyl group directs the stereochemistry of these reactions. This approach, known as chiral pool synthesis, is one of the most established methods for enantioselective synthesis. wikipedia.org

Utilization in Asymmetric Catalysis

Asymmetric catalysis is a powerful strategy where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. wikipedia.org Chiral secondary amines and their derivatives are central to this field, functioning either as ligands for transition metals or as organocatalysts themselves. mdpi.comnih.gov

As a Chiral Ligand in Transition Metal Catalysis

The nitrogen atom in this compound can coordinate to transition metals, forming chiral catalyst complexes that mediate enantioselective transformations. nih.gov These complexes create a chiral environment around the metal center, influencing the way substrates bind and react, thereby favoring the formation of one enantiomer over the other. mdpi.com

Palladium-Catalyzed C-N Coupling: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a fundamental method for forming carbon-nitrogen bonds. acs.orgnih.govorganic-chemistry.org Chiral amines can be challenging substrates in these reactions. However, the development of specialized phosphine (B1218219) ligands has enabled the successful arylation of a wide array of sterically hindered and functionalized secondary amines, including those structurally similar to this compound. researchgate.netsemanticscholar.org These advancements are crucial for synthesizing N-aryl compounds, which are prevalent in pharmaceuticals and organic materials. acs.org

Iridium-Phosphine-Oxazoline Catalysts: Chiral phosphine-oxazoline (PHOX) ligands are highly effective in iridium-catalyzed asymmetric hydrogenations. acs.orgnih.govresearchgate.net These "privileged" ligands are often synthesized from chiral amino alcohols, which can in turn be derived from chiral amines. The amine moiety is a precursor to the oxazoline ring, which, in combination with a phosphine group, creates a potent C1-symmetric ligand. nih.gov Iridium complexes bearing such ligands are particularly effective for the asymmetric hydrogenation of olefins and imines, producing chiral products with high enantioselectivity. nih.govacs.orgresearchgate.net

As an Organocatalyst in Enantioselective Transformations

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical reactions, avoiding the use of metals. wikipedia.org Chiral secondary amines are among the most successful classes of organocatalysts. mdpi.com They typically operate by forming transient chiral iminium ions or enamines with carbonyl-containing substrates.

This activation mechanism is central to a wide range of enantioselective transformations. mdpi.com For example, chiral secondary amine catalysts are highly effective in domino reactions, such as tandem Michael/Henry reactions, to construct complex cyclic systems with multiple stereocenters in a single step. mdpi.com While specific studies detailing this compound as a direct organocatalyst are not prominent, its core structure is representative of the class of catalysts that have proven highly efficient in asymmetric synthesis. mdpi.com

Application as a Resolving Agent for Racemic Mixtures

Chiral resolution is a classic technique used to separate a racemic mixture (a 50:50 mixture of two enantiomers) into its individual, pure enantiomers. wikipedia.org This method relies on the reaction of the racemic mixture with a single, pure enantiomer of another chiral compound, known as a resolving agent. libretexts.orglibretexts.org

This compound, as a chiral base, is well-suited to act as a resolving agent for racemic acids. libretexts.orglibretexts.org The process involves the following steps:

Diastereomer Formation: The chiral amine reacts with a racemic acid to form a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility. libretexts.orglibretexts.org

Separation: The differing solubilities of the diastereomeric salts allow them to be separated by methods like fractional crystallization. ulisboa.ptpbworks.com One diastereomer will preferentially crystallize from the solution, allowing it to be isolated by filtration. pbworks.com

Regeneration: After separation, the pure diastereomeric salt is treated with a strong base to break the salt and regenerate the pure, single-enantiomer amine, along with the salt of the resolved acid. pbworks.com

The parent compound, 1-phenylethylamine, is a widely used resolving agent for this purpose. wikipedia.orglibretexts.org The effectiveness of the resolution process can be influenced by the specific structure of the amine and the acid, as well as the solvent used for crystallization. ulisboa.pt

| Compound Class | Resolving Agent | Principle | Separation Method |

| Racemic Acids | Chiral Amines (e.g., this compound) | Formation of diastereomeric salts with different solubilities. libretexts.org | Fractional Crystallization libretexts.org |

| Racemic Bases | Chiral Acids (e.g., (+)-Tartaric acid, (-)-Mandelic acid) | Formation of diastereomeric salts with different solubilities. libretexts.org | Fractional Crystallization libretexts.org |

Precursor for Advanced Functional Materials

The structural and chiral properties of this compound and its derivatives make them potential precursors for advanced functional materials. Chiral molecules are increasingly being investigated for applications in materials science, including the development of chiral sensors and materials for circularly polarized luminescence. researchgate.net The incorporation of a defined stereocenter into a polymer or material backbone can impart unique optical or recognition properties. While direct applications of this specific compound in materials are not extensively documented, its parent structure, 1-phenylethylamine, has been used to create chiral imines that, when doped into liquid crystals, induce a helical structure, demonstrating the potential for such molecules to influence material properties on a macroscopic level. walisongo.ac.id

Future Research Directions and Challenges

Development of More Sustainable and Efficient Synthetic Routes (e.g., Green Chemistry Approaches)

The synthesis of chiral amines, including N-alkylated phenylethylamines, is a cornerstone of pharmaceutical and fine chemical production. nih.gov However, traditional synthetic methods often involve harsh reagents, multiple steps, and significant waste generation. acsgcipr.org Future research must prioritize the development of greener and more efficient synthetic pathways to (4-Methoxybutyl)(1-phenylethyl)amine.

Green Chemistry Strategies: Reductive amination stands out as a versatile method for amine synthesis. jocpr.com Green approaches to this reaction are actively being explored, focusing on replacing hazardous reducing agents with more benign alternatives like hydrogen gas with a reusable catalyst or formic acid. jocpr.comfrontiersin.org One-pot reactions that combine the formation of the imine intermediate and its subsequent reduction can significantly reduce waste by eliminating the need for intermediate purification steps. wikipedia.orggctlc.org

Biocatalysis offers a highly selective and environmentally friendly alternative. nih.gov Enzymes such as imine reductases (IREDs), transaminases, and amine dehydrogenases (AmDHs) can produce chiral amines with high enantiomeric excess under mild, aqueous conditions. nih.govmdpi.com The development of engineered enzymes tailored for the specific substrates—1-phenylethylamine (B125046) and a 4-methoxybutyl precursor—could provide a direct and highly efficient route to the target compound. hims-biocat.eu

Photoredox catalysis has also emerged as a powerful tool in organic synthesis, enabling new bond formations under mild conditions using visible light. thieme-connect.comresearchgate.net Future work could explore photocatalytic methods for the N-alkylation of 1-phenylethylamine, potentially offering novel and more sustainable synthetic pathways. acs.org

| Synthetic Approach | Green Chemistry Principle | Potential Advantages for this compound Synthesis |

| Catalytic Reductive Amination | Atom Economy, Use of Catalysis | High efficiency, potential for one-pot synthesis, use of H2 as a clean reductant. frontiersin.org |

| Biocatalysis (e.g., IREDs, AmDHs) | Use of Renewable Feedstocks, Benign Solvents | High enantioselectivity, mild reaction conditions (aqueous, room temp.), reduced waste. nih.govmdpi.com |

| Photoredox Catalysis | Energy Efficiency (use of visible light) | Mild reaction conditions, access to novel reactivity, potential for new bond formations. thieme-connect.comacs.org |

Exploration of Novel Reactivity Patterns

The phenylethylamine scaffold is known for its diverse reactivity. Future research should aim to uncover and harness novel reactivity patterns of this compound, moving beyond its role as a simple chiral building block.

A key area of exploration is transition metal-catalyzed C-H activation. nih.gov The aromatic ring of the phenylethyl group and the alkyl chain provide multiple C-H bonds that could be selectively functionalized. By using the amine itself as a directing group, it may be possible to achieve regioselective modification of the molecule, introducing new functional groups and creating more complex structures. nih.govrsc.org Such transformations would be highly atom-economical and could provide rapid access to a library of derivatives with potentially interesting properties.

Furthermore, the intersection of photoredox catalysis and radical chemistry opens up new avenues for the functionalization of amines. acs.org The generation of α-amino radicals from related amine structures has been shown to enable novel carbon-carbon bond-forming reactions. researchgate.net Investigating the behavior of this compound under photocatalytic conditions could lead to the discovery of unprecedented transformations and the synthesis of novel molecular architectures.

Design of Next-Generation Catalytic Systems Incorporating this compound Scaffolds

The chiral 1-phenylethylamine unit is a well-established "privileged" scaffold in asymmetric catalysis, frequently used in the construction of chiral ligands and organocatalysts. nih.gov The this compound structure offers a versatile platform for designing new catalytic systems.

Chiral Ligands for Asymmetric Catalysis: The nitrogen atom of the amine can serve as a coordination site for transition metals. By incorporating this scaffold into larger molecular frameworks, new chiral ligands can be developed for a wide range of asymmetric reactions, such as hydrogenations, cross-couplings, and cycloadditions. The methoxybutyl group can be further functionalized to introduce additional coordinating atoms (e.g., phosphorus, oxygen) or to tune the steric and electronic properties of the resulting ligand. nih.govacs.org For instance, derivatization of the methoxy (B1213986) group could allow for covalent attachment to solid supports, facilitating catalyst recovery and reuse.

Organocatalysts: The amine functionality itself can act as a catalytic center in organocatalysis. mdpi.com For example, proline-based organocatalysts are widely used, and incorporating the this compound motif could lead to new catalysts with unique reactivity and selectivity. beilstein-journals.org The chiral environment provided by the 1-phenylethyl group, combined with the potential for hydrogen bonding and the steric influence of the N-alkyl group, could be exploited in reactions such as asymmetric aldol (B89426) or Michael additions. nih.gov

| Catalyst Type | Potential Application | Role of the this compound Scaffold |

| Chiral Metal-Ligand Complexes | Asymmetric Hydrogenation, C-C Coupling | Provides a chiral environment around the metal center; N-atom acts as a ligand. acs.orgnih.gov |

| Organocatalysts | Asymmetric Aldol Reactions, Michael Additions | Amine functionality acts as the catalytic site; chiral backbone induces stereoselectivity. nih.govmdpi.com |

| Heterogenized Catalysts | Flow Chemistry, Catalyst Recycling | Methoxy group serves as a handle for immobilization on a solid support. |

Advanced Computational Studies for Predictive Design

Computational chemistry provides powerful tools for understanding reaction mechanisms and predicting the behavior of molecules, which can accelerate the design of new catalysts and synthetic routes. mdpi.com

Predictive Modeling for Catalyst Design: Advanced computational methods, such as Density Functional Theory (DFT), can be used to model the transition states of reactions catalyzed by systems incorporating the this compound scaffold. acs.org This allows for the a priori prediction of enantioselectivity and reactivity, guiding the rational design of more effective catalysts. nih.govrsc.org By simulating the interactions between a catalyst and its substrates, researchers can optimize the ligand structure for a specific transformation before committing to laboratory synthesis.

Machine Learning and Data-Driven Approaches: The growing use of machine learning in chemistry offers exciting possibilities. rsc.org By generating computational data for a range of virtual derivatives of this compound-based catalysts, predictive models can be trained to correlate structural features with catalytic performance. nih.gov This data-driven approach can help to identify promising catalyst candidates from a large chemical space, significantly reducing the experimental effort required for catalyst discovery. Molecular docking studies, similar to those performed on other phenethylamine (B48288) derivatives, could also predict binding affinities and interactions in biological systems or within catalyst pockets. biomolther.orgnih.govnih.gov

Q & A

Q. What are the key physicochemical properties and structural characteristics of (4-Methoxybutyl)(1-phenylethyl)amine?

The compound has a molecular formula of C₁₅H₁₇NO and a molecular weight of 227.31 g/mol , as derived from structurally similar (4-methoxyphenyl)(1-phenylethyl)amine derivatives . Key properties include its chiral center at the 1-phenylethyl group, which influences stereochemical interactions in catalytic systems. Basic characterization techniques involve NMR spectroscopy (e.g., δ 1.50 ppm for CH₃ in analogous N-(1-phenylethyl)amine derivatives) and optical rotation measurements (e.g., [α]²⁰/D values up to +199.0° for enantiopure analogs) .

Q. What synthetic strategies are effective for resolving racemic mixtures of (1-phenylethyl)amine derivatives?

Enzymatic resolution using lipases (e.g., Candida antarctica lipase B) with diethyl malonate as a "green" acyl donor is a robust method. This process achieves high enantiomeric excess (ee >99%) at substrate concentrations up to 1M in organic solvents like methyl tert-butyl ether (MTBE). Reaction conditions (e.g., pH, solvent polarity) must be optimized to avoid side reactions such as over-acylation . For non-enzymatic routes, reductive amination of acetophenone derivatives with ammonium formate and Ru catalysts (e.g., RuCl₂(PPh₃)₃) provides α-phenylethylamine, though temperature control (85°C vs. 125°C) is critical to suppress competing hydrogenation pathways .

Advanced Research Questions

Q. How does the stereochemistry of (1-phenylethyl)amine derivatives influence enantioselectivity in asymmetric catalysis?

Computational studies (e.g., DFT at the M06/LACVP* level) reveal that the bis(1-phenylethyl)amine moiety in ligands enhances enantioselectivity by creating steric bulk and orienting substrates. For example, in Au(I)-catalyzed pyrrole synthesis, the (S,S)-bis(1-phenylethyl)amine group synergizes with a BINOL backbone to form a chiral pocket, directing substrate orientation via π-π and steric interactions. The dihedral angle of the BINOL group further modulates selectivity by increasing steric clashes in disfavored transition states .

Q. What role do (1-phenylethyl)amine groups play in phosphoramidite ligand design for transition-metal catalysis?

These groups are critical in ligands like MonoPhos™ , where the (R)-1-phenylethylamine fragment provides axial chirality and steric shielding. In asymmetric hydrogenation, the amine's bulky substituents restrict substrate access to specific quadrants of the metal center, enabling >95% ee in β-amino acid synthesis. Ligand performance can be tuned by modifying the methoxybutyl chain length to balance rigidity and flexibility .

Q. How can contradictions in biological activity data for (1-phenylethyl)amine derivatives be resolved?

Discrepancies in IL-6 inhibition assays (e.g., Etoposide-induced IL6 mRNA suppression) may arise from substituent effects on the imidazole-pyridine backbone. For example, fluorophenyl or methylsulfanyl groups alter binding affinity to transcription factors. Researchers should validate activity using dose-response curves and knockout models to isolate target-specific effects .

Methodological Considerations

- Experimental Design : For kinetic resolution studies, monitor reaction progress via chiral HPLC or polarimetry to ensure kinetic control over thermodynamic byproducts .

- Data Analysis : Use molecular mechanics (e.g., conformational sampling) and DFT to map enantioselectivity trends. Software like Gaussian or ORCA can model transition states .

- Safety : Handle amine derivatives under inert atmospheres (N₂/Ar) to prevent oxidation. Waste must be neutralized and disposed via certified hazardous waste protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.